4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1049436-01-2
VCID: VC4151526
InChI: InChI=1S/C21H24ClN7O/c22-18-6-8-19(9-7-18)29-20(24-25-26-29)16-27-12-14-28(15-13-27)21(30)23-11-10-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,23,30)
SMILES: C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CC=C4
Molecular Formula: C21H24ClN7O
Molecular Weight: 425.92

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide

CAS No.: 1049436-01-2

Cat. No.: VC4151526

Molecular Formula: C21H24ClN7O

Molecular Weight: 425.92

* For research use only. Not for human or veterinary use.

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide - 1049436-01-2

Specification

CAS No. 1049436-01-2
Molecular Formula C21H24ClN7O
Molecular Weight 425.92
IUPAC Name 4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide
Standard InChI InChI=1S/C21H24ClN7O/c22-18-6-8-19(9-7-18)29-20(24-25-26-29)16-27-12-14-28(15-13-27)21(30)23-11-10-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,23,30)
Standard InChI Key OFKOORCWFLFBMD-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CC=C4

Introduction

PropertyValue
Molecular FormulaC20H23ClN6O
Molecular Weight414.89 g/mol
Functional GroupsTetrazole, Piperazine, Amide
Key Structural FeaturesChlorophenyl, Phenethyl Substituents

Structural Features and Significance

The compound's structure includes:

  • Tetrazole Ring: Known for its bioisosteric properties, the tetrazole ring mimics carboxylic acids in drug design.

  • Chlorophenyl Group: Enhances lipophilicity and may contribute to receptor binding.

  • Piperazine Core: Frequently found in drugs due to its versatility in interacting with biological targets.

  • Phenethyl Substituent: Adds hydrophobicity and potential receptor specificity.

These features suggest the compound could serve as a scaffold for designing drugs targeting receptors or enzymes.

Synthesis Pathway

While specific synthesis details for this compound are not directly available, general approaches to similar structures involve:

  • Functionalization of the tetrazole ring via alkylation or arylation.

  • Coupling reactions to attach the piperazine moiety using reagents like carbodiimides.

  • Introduction of the phenethyl group through reductive amination or similar methods.

Potential Applications in Medicinal Chemistry

This compound's structure suggests several possible applications:

  • Antimicrobial Activity: Tetrazole derivatives often exhibit antibacterial or antifungal properties due to their ability to disrupt microbial enzymes.

  • CNS Activity: Piperazine derivatives are commonly found in central nervous system (CNS) drugs, including antipsychotics and antidepressants.

  • Anti-inflammatory Potential: Tetrazoles can act as bioisosteres for carboxylic acids in nonsteroidal anti-inflammatory drugs (NSAIDs).

Research Findings and Pharmacological Insights

Although no direct studies on this specific compound were identified, related compounds with similar scaffolds have been explored for:

  • Binding Affinity Studies: Molecular docking indicates tetrazole-containing compounds can bind effectively to enzyme active sites or receptors .

  • Anticancer Properties: Piperazine derivatives have shown activity against various cancer cell lines .

  • Antimicrobial Screening: Compounds with chlorophenyl groups have demonstrated broad-spectrum antimicrobial activity .

Challenges and Future Directions

Despite its promising structure:

  • The compound's pharmacokinetics (absorption, distribution, metabolism, excretion) remain unexplored.

  • Toxicological profiles need to be evaluated to ensure safety.

Future research should focus on:

  • Synthesizing and characterizing the compound.

  • Conducting in vitro and in vivo biological assays.

  • Exploring structure-activity relationships (SAR) to optimize efficacy.

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